Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
Description
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-imidazole core with a methyl ester substituent at the 7-position.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYGQXARPLQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl 1H,2H,3H-Pyrazolo[1,5-a]Imidazole-7-Carboxylate
- Structure : The ethyl ester analog replaces the methyl group with an ethyl chain.
- Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.19 .
- Synthesis : Likely synthesized via esterification of the corresponding carboxylic acid or through cycloaddition reactions similar to those described for pyrazole-imidazole hybrids .
1H,2H,3H-Pyrazolo[1,5-a]Imidazole-7-Carboxylic Acid
Halogenated Derivatives
7-Bromo Derivative
- Structure : 7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide.
- Molecular Formula : C₅H₇Br₂N₃; Molecular Weight : 268.94 .
- Properties : The bromine substituent likely enhances electrophilic reactivity, making it a candidate for cross-coupling reactions.
7-Iodo Derivative
Sodium Salt and Methanol Derivatives
- Sodium Salt : Sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (Ref: 10-F541803) offers improved aqueous solubility, critical for pharmaceutical formulations .
- Methanol Derivative: {1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanol (CAS 1780924-51-7) introduces a hydroxyl group, altering hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- IUPAC Name : 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential role in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are pivotal in various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For example:
- Cell Line Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Other Biological Activities
Research indicates that this compound may possess additional biological activities such as:
- Antimicrobial Effects : Some derivatives have been evaluated for their ability to combat bacterial and fungal infections.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on multiple cancer cell lines including MCF7 and A549. Results indicated that certain derivatives had potent growth-inhibitory effects with IC₅₀ values as low as 0.39 µM .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated dose-dependent inhibition of NF-kB/AP-1 reporter activity .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate?
The synthesis typically involves functionalization of the pyrazolo[1,5-a]imidazole core. A common approach is nitration or sulfonation at position 3 or 7, followed by esterification. For example:
- Nitration : Reacting the parent heterocycle with nitric acid in sulfuric acid at 0°C, followed by controlled warming to room temperature, achieves regioselective nitration .
- Esterification : Carboxylic acid intermediates can be converted to methyl esters using methanol under acidic conditions (e.g., H2SO4) or via diazomethane methylation .
Key considerations: Monitor reaction progress with TLC or HPLC to avoid over-nitration, which can lead to by-products like dinitro derivatives.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M + H]+ peaks with <2 ppm error) .
- NMR : 1H NMR distinguishes proton environments (e.g., methyl ester protons at ~3.8–4.0 ppm; imidazole protons as broad singlets) .
- FTIR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹ .
Methodological tip: Use deuterated DMSO or CDCl3 for solubility, and decouple overlapping signals in 13C NMR with DEPT experiments .
Q. How does the methyl ester group influence the compound’s reactivity?
The ester group enhances solubility in organic solvents (e.g., DCM, THF) and serves as a protecting group for carboxylic acids during multi-step syntheses. It can be hydrolyzed to the free acid under basic conditions (e.g., LiOH in THF/H2O) for further functionalization . Experimental validation: Monitor hydrolysis via pH titration and confirm completion by loss of the ester carbonyl peak in FTIR .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization be addressed?
Regioselectivity in pyrazolo[1,5-a]imidazole systems is influenced by electronic and steric factors. Strategies include:
- Directed metalation : Use lithiation (e.g., LDA) at nitrogen-protected positions to direct electrophilic substitution .
- Protecting groups : Temporary protection of reactive sites (e.g., SEM or Boc groups) prevents undesired side reactions .
Case study: In sulfonation reactions, meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes thioethers to sulfones without over-oxidizing the core .
Q. What computational tools predict the compound’s physicochemical properties?
- Collision Cross-Section (CCS) : Predicted via ion mobility-mass spectrometry (IM-MS) to study gas-phase conformations .
- DFT (Density Functional Theory) : Models electronic structure to optimize synthetic routes (e.g., Fukui indices for electrophilic attack sites) .
Data example: CCS values for related iodo-derivatives (235.03 g/mol) were calculated as 180–190 Ų under N2, aiding in chromatographic method development .
Q. How do structural analogs compare in biological activity?
Pyrazolo[1,5-a]imidazole derivatives exhibit diverse bioactivity. For example:
Q. What are common pitfalls in scaling up synthesis?
- By-product formation : Over-nitration or sulfonation can occur with poor temperature control. Mitigate via slow reagent addition and inline FTIR monitoring .
- Purification challenges : Use preparative HPLC with C18 columns (ACN/H2O gradient) for polar intermediates .
Scale-up example: Multi-step synthesis of sulfonated derivatives achieved 83.6% yield after optimizing reaction time and solvent (THF > DCM) .
Methodological Best Practices
- Reaction optimization : Screen solvents (e.g., DMF for polar intermediates, THF for Grignard reactions) and catalysts (e.g., Pd/C for hydrogenation) .
- Data contradiction resolution : If NMR signals conflict with literature, re-examine solvent effects or crystallize the compound for X-ray validation .
This FAQ set prioritizes academic rigor, leveraging synthetic protocols, analytical data, and bioactivity comparisons from peer-reviewed studies. Avoided commercial sources per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
